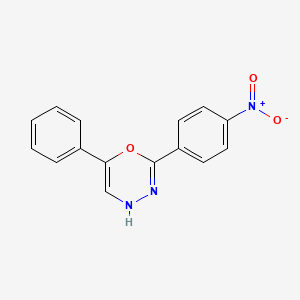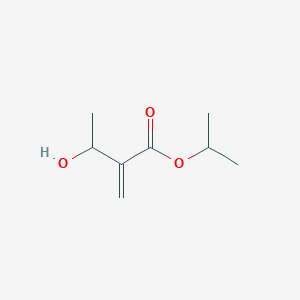
(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9BrN2O3 It is a derivative of benzophenone, characterized by the presence of amino, bromo, and nitro functional groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the nitration of 2-amino-3-bromobenzophenone, followed by purification through recrystallization or column chromatography using petroleum ether-ethyl acetate as the eluent . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted benzophenones and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique functional groups make it suitable for developing advanced materials with specific properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, bromo, and nitro groups makes it particularly versatile for various synthetic and research applications.
Propriétés
Numéro CAS |
90019-26-4 |
|---|---|
Formule moléculaire |
C13H9BrN2O3 |
Poids moléculaire |
321.13 g/mol |
Nom IUPAC |
(2-amino-3-bromo-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9BrN2O3/c14-11-7-9(16(18)19)6-10(12(11)15)13(17)8-4-2-1-3-5-8/h1-7H,15H2 |
Clé InChI |
BSFHKZDIKSWWAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)



![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)




